molecular formula C12H20ClN5 B12229692 n-[(1-Isopropyl-1h-pyrazol-4-yl)methyl]-1,3-dimethyl-1h-pyrazol-4-amine

n-[(1-Isopropyl-1h-pyrazol-4-yl)methyl]-1,3-dimethyl-1h-pyrazol-4-amine

Cat. No.: B12229692
M. Wt: 269.77 g/mol
InChI Key: DAWLHXKJMIUBKL-UHFFFAOYSA-N
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Description

N-[(1-Isopropyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine is a compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by its unique structure, which includes an isopropyl group and two pyrazole rings. Pyrazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-Isopropyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine typically involves the reaction of 1-isopropyl-1H-pyrazole-4-carbaldehyde with 1,3-dimethyl-1H-pyrazol-4-amine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures the efficient and scalable production of this compound .

Chemical Reactions Analysis

Types of Reactions

N-[(1-Isopropyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(1-Isopropyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1-Isopropyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • N-Benzyl-2-(1H-pyrazol-4-yl)ethanamine hydrochloride
  • 2-(3-Phenyl-1H-pyrazol-4-yl)ethanamine
  • 1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone

Uniqueness

N-[(1-Isopropyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H20ClN5

Molecular Weight

269.77 g/mol

IUPAC Name

1,3-dimethyl-N-[(1-propan-2-ylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride

InChI

InChI=1S/C12H19N5.ClH/c1-9(2)17-7-11(6-14-17)5-13-12-8-16(4)15-10(12)3;/h6-9,13H,5H2,1-4H3;1H

InChI Key

DAWLHXKJMIUBKL-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1NCC2=CN(N=C2)C(C)C)C.Cl

Origin of Product

United States

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